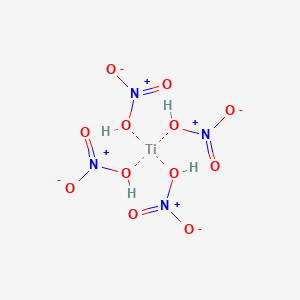
Titanium tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium tetranitrate is a useful research compound. Its molecular formula is H4N4O12Ti and its molecular weight is 299.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Materials Science
Titanium tetranitrate has been investigated for its properties as a precursor in the synthesis of titanium-based materials. Its high solubility in water allows for easy incorporation into various formulations, making it suitable for producing titanium oxides and nitrides, which are essential in creating advanced materials with unique properties.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Ti(NO₃)₄ |
| Solubility | Highly soluble in water |
| Stability | Moderate under controlled conditions |
Biomedical Applications
Recent studies have highlighted the potential of this compound and its derivatives in biomedical applications, particularly as anticancer agents. The compound's low toxicity profile and ability to target cancerous cells make it an attractive candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that this compound complexes exhibit significant cytotoxicity against various cancer cell lines while showing minimal effects on non-cancerous cells. The formulation of this compound into nanoparticles has improved its stability and bioavailability, enhancing its therapeutic potential.
- In Vitro Studies : The compound was tested against cisplatin-resistant cancer cells, showing higher efficacy than traditional chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound nanoparticles exhibited reduced tumor growth with no observable side effects.
Energetic Materials
This compound is being explored in the field of energetic materials, particularly as a potential component in propellants and explosives due to its nitrate groups. The stability and energy release characteristics of this compound suggest it could be beneficial in developing new formulations for military and aerospace applications.
Table 2: Comparison of Energetic Properties
| Property | This compound | Conventional Nitrate Esters |
|---|---|---|
| Energy Density | Moderate | High |
| Stability | Moderate | Variable |
| Application | Propellants, explosives | Propellants |
Propriétés
Numéro CAS |
12372-56-4 |
|---|---|
Formule moléculaire |
H4N4O12Ti |
Poids moléculaire |
299.92 g/mol |
Nom IUPAC |
nitric acid;titanium |
InChI |
InChI=1S/4HNO3.Ti/c4*2-1(3)4;/h4*(H,2,3,4); |
Clé InChI |
WDTVZGCQCHXNKT-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
Pictogrammes |
Oxidizer; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















